Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride

描述

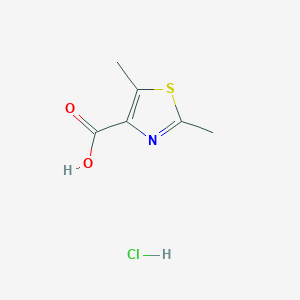

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

化学反应分析

Types of Reactions

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

科学研究应用

Chemical Properties and Structure

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride features a thiazole ring structure, which includes three carbon atoms, one sulfur atom, and one nitrogen atom. Its systematic name is 2-methyl-1,3-thiazole-4-carboxylic acid hydrochloride, and its molecular formula is C6H8ClN2O2S. The compound is characterized by its aromatic properties and potential biological activities, making it a valuable building block in the synthesis of various complex molecules .

Scientific Research Applications

This compound has numerous applications in scientific research:

- Antimicrobial Properties : The compound exhibits significant antimicrobial and antifungal activities. Studies have indicated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents .

- Biological Buffering Agent : It serves as a non-ionic organic buffering agent in cell cultures with a pH range of 6 to 8.5, facilitating various biological experiments .

- Chemical Reactions : this compound can undergo several types of chemical reactions, such as oxidation and reduction, utilizing reagents like potassium permanganate and sodium borohydride. Controlled temperatures and pH levels are maintained to achieve desired products effectively .

- Cancer Research : Recent studies have explored the compound's potential anticancer activity through molecular docking studies and interactions with DNA and bovine serum albumin (BSA). These studies aim to understand the mechanisms by which the compound may inhibit cancer cell proliferation .

Industrial Applications

In industrial settings, this compound is utilized for:

- Agrochemical Formulations : Its protective biological properties make it suitable for formulating agrochemicals that enhance plant health by protecting against toxic substances and stress conditions .

- Animal Feed Supplements : The compound's antioxidant properties are leveraged in developing supplements for animal feed, promoting animal health and growth .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of growth compared to control groups, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Cancer Cell Interaction

In vitro assays using breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability. Molecular docking studies suggested that the compound interacts with specific proteins involved in cancer cell survival pathways.

作用机制

The mechanism of action of dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Aminothiazole: Known for its anticancer activity.

4-Methyl-1,3-thiazole-5-carboxylic acid: Used in the synthesis of various biologically active compounds.

Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism

Uniqueness

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

生物活性

Dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.

Chemical Structure and Properties

This compound has a thiazole ring structure that contributes to its biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, allowing it to interact with various biological targets.

1. Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various pathogens:

- Bacterial Activity : Studies report that compounds with a thiazole structure can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to dimethyl-1,3-thiazole-4-carboxylic acid have shown minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : The compound has also been assessed for antifungal properties, showing effectiveness against Candida species. In vitro assays indicated that it could reduce fungal growth significantly at concentrations comparable to standard antifungal agents.

2. Anticancer Activity

This compound exhibits promising anticancer properties:

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported in the micromolar range, indicating potent cytotoxicity .

- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the activation of apoptotic pathways and inhibition of cell proliferation. Flow cytometry analysis revealed that treated cancer cells exhibited increased levels of apoptotic markers compared to untreated controls .

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects:

- Inflammatory Markers : Studies suggest that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This reduction indicates potential use in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The thiazole moiety allows the compound to interact with various biomolecules such as proteins and nucleic acids. Its aromatic nature facilitates electron transfer processes that are crucial for its biological effects.

- Biochemical Pathways : Thiazole derivatives can modulate key biochemical pathways involved in inflammation and cancer progression. For example, they may inhibit enzyme activities related to tumor growth or inflammatory responses .

Data Tables

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Anticancer Effects : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers after 24 hours of treatment. This suggests a strong potential for development as an anticancer agent .

- Case Study on Anti-inflammatory Properties : In a model of induced inflammation using macrophages, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines compared to controls. This indicates its potential use in inflammatory disorders .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and acid-catalyzed reactions. For example:

- Cyclization with DMSO : Dissolve intermediates in DMSO under reflux (e.g., 18 hours), followed by reduced-pressure distillation and crystallization (water-ethanol mixtures yield ~65% purity) .

- Acid-Catalyzed Condensation : Use glacial acetic acid as a catalyst in ethanol, with substituted aldehydes for functionalization. Reflux for 4 hours, followed by solvent evaporation and filtration .

Optimization Strategies : - Adjust reaction time and temperature to minimize side products.

- Use statistical experimental design (e.g., factorial or response surface methods) to identify critical parameters like solvent polarity and catalyst loading .

Q. How is this compound characterized, and what analytical techniques are essential?

Methodological Answer: Key characterization steps include:

- Structural Confirmation :

- NMR/FTIR : Analyze thiazole ring protons (δ 7.5–8.5 ppm in H NMR) and carboxylic acid carbonyl stretches (~1700 cm in FTIR) .

- Mass Spectrometry : Confirm molecular weight (e.g., ~246.7 g/mol for related thiazole derivatives) .

- Purity Assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility :

- Stability :

Advanced Research Questions

Q. How can computational methods improve the design of reactions involving this compound?

Methodological Answer:

- Reaction Pathway Prediction :

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization .

- Machine Learning :

- Train models on existing thiazole reaction datasets to predict optimal catalysts (e.g., acetic acid vs. sulfuric acid) and solvent systems .

Q. How do experimental design (DoE) principles apply to optimizing yield and purity?

Methodological Answer:

- Factorial Design :

- Vary factors like temperature (80–120°C), reaction time (4–24 hours), and catalyst concentration (1–5 mol%) to map their effects on yield .

- Case Study :

- A 2 factorial design for a related thiazole synthesis increased yield from 65% to 82% by optimizing reflux time and acetic acid volume .

Q. What analytical challenges arise when interpreting spectral data for this compound, and how can contradictions be resolved?

Methodological Answer:

- Common Pitfalls :

- Validation :

- Cross-reference with X-ray crystallography for absolute configuration confirmation .

Q. What strategies are used to assess the biological activity of thiazole derivatives like this compound?

Methodological Answer:

- In Vitro Assays :

- Metabolic Stability :

Q. How can stability studies under varying pH and temperature conditions inform formulation?

Methodological Answer:

- Forced Degradation :

- Expose the compound to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via HPLC:

| Condition | Major Degradant | Stability Rating |

|---|---|---|

| pH < 3 | Hydrolyzed acid | Unstable |

| pH 7.4 (PBS) | <5% degradation | Stable |

属性

IUPAC Name |

2,5-dimethyl-1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-3-5(6(8)9)7-4(2)10-3;/h1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFFKQYQZGIQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-31-3 | |

| Record name | dimethyl-1,3-thiazole-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。